1-(氯乙酰)-2-甲基吲哚啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

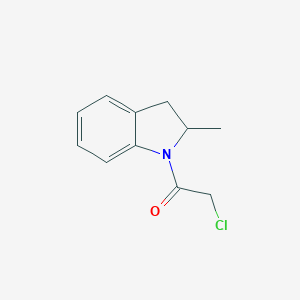

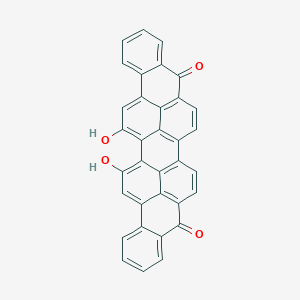

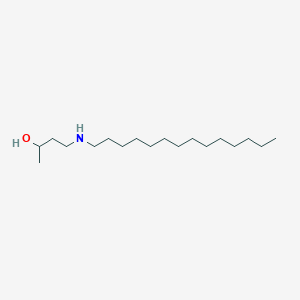

1-(Chloroacetyl)-2-methylindoline is a useful research compound. Its molecular formula is C11H12ClNO and its molecular weight is 209.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Chloroacetyl)-2-methylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloroacetyl)-2-methylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗原特异性细胞染色

“1-(氯乙酰)-2-甲基吲哚啉” 可用于细胞生物学领域进行抗原特异性细胞染色 . 研究人员为此开发了一种基于水解酶的荧光放大方法。 该化合物中的氯乙酰基有助于通过抑制与细胞内蛋白质形成共价键后底物的解离来提高底物在细胞中的保留率 .

壳聚糖的化学修饰

壳聚糖是一种生物材料,具有优异的性能,如良好的生物降解性、生物相容性和细胞亲和性 . “1-(氯乙酰)-2-甲基吲哚啉” 可能被用于化学修饰壳聚糖,提高其溶解度和生物活性,从而扩展其应用范围 .

从 TiCl4 中分离和精馏氯乙酰氯

“1-(氯乙酰)-2-甲基吲哚啉” 可能被用于从四氯化钛 (TiCl4) 中分离和精馏氯乙酰氯 . TiCl4 是生产二氧化钛 (TiO2) 和金属钛 (Ti) 的重要原料 .

作用机制

Target of Action

Related compounds such as 1-(2-((aryl-4h-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones have been shown to demonstrate promising anticarcinogenic action against the triple-negative breast cancer (tnbc) cell line, mda-mb-231 . The EGFR receptor, a potential TNBC target, is used in docking simulations to identify pertinent binding interfaces of the synthesized molecules within the receptor’s active site .

Mode of Action

Related compounds have been shown to inhibit specific targets, such as the egfr receptor in tnbc . The interaction of these compounds with their targets leads to changes in the cellular processes, potentially inhibiting the proliferation of cancer cells .

Biochemical Pathways

Related compounds such as chloroacetanilides have been shown to inhibit elongase and geranylgeranyl pyrophosphate (ggpp) cyclization enzymes, part of the gibberellin pathway . This inhibition can affect various downstream effects, potentially leading to the inhibition of cancer cell proliferation .

Pharmacokinetics

Related compounds have been studied for their pharmacokinetic properties . These studies can provide insights into the bioavailability of 1-(Chloroacetyl)-2-methylindoline, but specific data for this compound is currently unavailable.

Result of Action

Related compounds have demonstrated promising anticarcinogenic action against the tnbc cell line, mda-mb-231 . This suggests that 1-(Chloroacetyl)-2-methylindoline may also have potential anticancer effects.

属性

IUPAC Name |

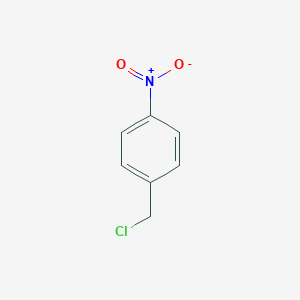

2-chloro-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c1-8-6-9-4-2-3-5-10(9)13(8)11(14)7-12/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVXKYKPCJPPTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90408879 |

Source

|

| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-18-9 |

Source

|

| Record name | 2-Chloro-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90408879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Hydroxy-7-[(4-methoxyphenyl)amino]naphthalen-2-sulphonic acid](/img/structure/B89492.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B89505.png)